molecular formula C11H6ClFN2 B1428490 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile CAS No. 1240948-72-4

2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

Cat. No. B1428490
M. Wt: 220.63 g/mol
InChI Key: YTRFYXSOSNPMDK-UHFFFAOYSA-N
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Description

Pyrrole derivatives are nitrogen-containing heterocyclic compounds with a five-membered ring that are extensively found in a variety of natural and synthetic chemicals with useful bioactivities . They have been used in a variety of applications, including pharmaceutics, antibacterial, antiviral, anti-inflammatory, analgesic, anticancer, antihyperlipidemic, and antihyperglycemic medicines .


Chemical Reactions Analysis

The chemical reactivity of a compound can be analyzed using various computational methods. A comprehensive investigation was presented for a series of chloro- and fluoropyrroles using DFT-based descriptors to elucidate physicochemical properties and their relevance to reactivity, charge transfer, site selectivity, and toxicity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various experimental and computational methods. For the similar compound Ethyl 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate, it has a molecular weight of 267.68 g/mol, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 4 .

Scientific Research Applications

Insecticidal and Acaricidal Activities

2-Arylpyrrole derivatives, closely related to 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, have shown significant insecticidal and acaricidal activities. Some of these compounds exhibited superior effectiveness against Lepidopteran pests and mites compared to established chemicals in this category (Liu et al., 2012).

Synthesis and Reactivity Studies

Studies have been conducted on the synthesis and reactivity of various heterocycle-based molecules, including derivatives of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. These investigations encompass a wide range of activities, such as hydride transfer reactions, characterization through X-ray diffraction, NMR, and mass spectrometry, and exploring their potential in non-linear optics and as anti-cancerous drugs (Murthy et al., 2017).

Crystal Structure and Molecular Docking

The crystal structure of pyridine derivatives, akin to 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, has been elucidated, providing insights into their intermolecular interactions and conformations. Molecular docking studies have also been conducted to explore their potential as inhibitors of specific enzymes, suggesting their applicability in medicinal chemistry (Venkateshan et al., 2019).

Corrosion Inhibition

Pyrrole carbonitrile derivatives have demonstrated effectiveness as corrosion inhibitors, particularly for mild steel in acidic environments. Their adsorption and inhibition effects have been studied, showing that they act as anodic type inhibitors and their efficiency increases with concentration (Verma et al., 2015).

properties

IUPAC Name

2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFN2/c12-11-7(6-14)5-10(15-11)8-3-1-2-4-9(8)13/h1-5,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRFYXSOSNPMDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(N2)Cl)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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